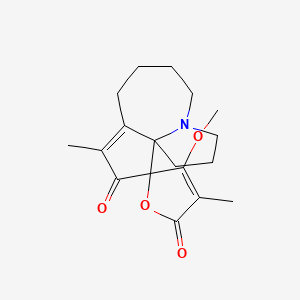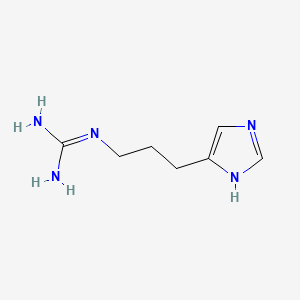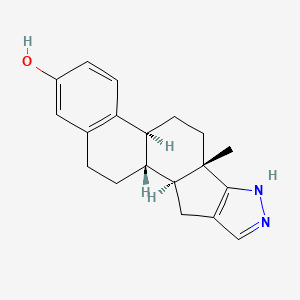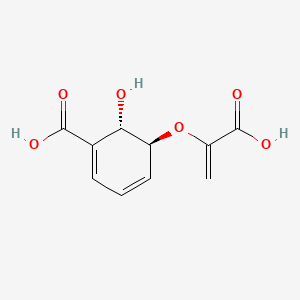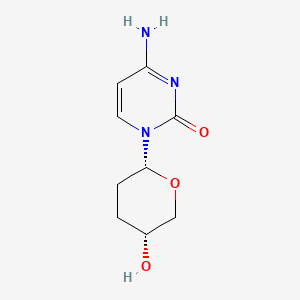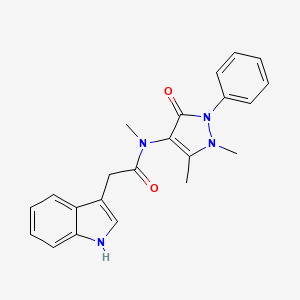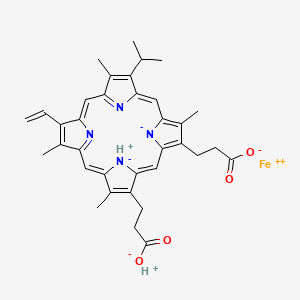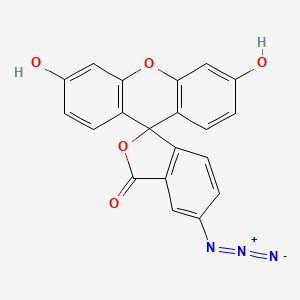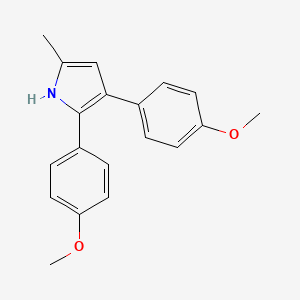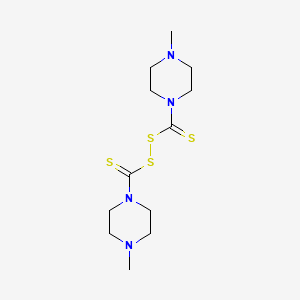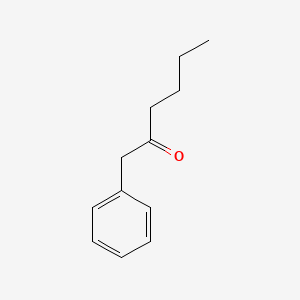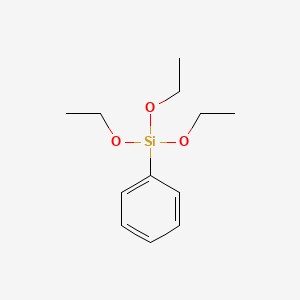
Triethoxyphenylsilane
Descripción general
Descripción
Triethoxyphenylsilane, also known as Phenyltriethoxysilane, is a silicon-based nucleophile that has been shown to be reactive in Pd-catalyzed cross-coupling reactions . It has a molecular weight of 240.37 .
Synthesis Analysis
Triethoxyphenylsilane has been used as a silica precursor for the synthesis of lithium silicates for CO2 adsorption . The synthesis process involves the use of different types of organosilicone precursors .
Molecular Structure Analysis
The molecular formula of Triethoxyphenylsilane is C12H20O3Si . The structure can be represented as C6H5Si(OC2H5)3 .
Chemical Reactions Analysis
Triethoxyphenylsilane has been used in the synthesis of lithium silicates for CO2 adsorption . It is also known to be reactive in Pd-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
Triethoxyphenylsilane is a liquid at 20°C . It has a density of 0.996 g/mL at 25°C (lit.) , a boiling point of 112-113 °C/10 mmHg (lit.) , and a refractive index n20/D of 1.461 (lit.) . It is insoluble in water .
Aplicaciones Científicas De Investigación
Copper-Catalyzed Three-Component Reaction
Scientific Field
Organic Chemistry Summary of Application: Triethoxyphenylsilane is used in a copper-catalyzed three-component reaction with sulfur dioxide and alkyl halides. This transformation provides a convenient and facile route to sulfones under ligand-free conditions catalyzed by copper (I) oxide . Methods of Application: The reaction involves the use of triethoxysilanes, sulfur dioxide, and alkyl halides. The process is catalyzed by copper (I) oxide . Results or Outcomes: The reaction provides a new method to produce sulfones, which are important in pharmaceutical and agrochemical molecules .
Pd-Catalyzed Cross-Coupling Reactions
Scientific Field
Organic Chemistry Summary of Application: Triethoxyphenylsilane is used as a silicon-based nucleophile in Pd-catalyzed cross-coupling reactions . Methods of Application: The specific methods of application in Pd-catalyzed cross-coupling reactions are not provided in the sources. Results or Outcomes: The outcomes of these reactions are not specified in the sources.
Development of a Hermetic Barrier
Scientific Field
Materials Science Summary of Application: Triethoxyphenylsilane is used in the development of a hermetic barrier using Vinyl Triethoxysilane (VTEOS) and Sol-Gel Processing . Methods of Application: The precursor, vinyl triethoxysilane (VTEOS), was mixed with the solvent ethylene glycol mono-butyl ether (EGMBE). Deionized water and acetic acid (CH3COOH) were added and the solution was stirred for 20 hours. The initiator was benzoyl peroxide (BPO) for free-radical polymerization (0.1 wt %). Once the initiator was added, the solution was stirred for 4 hours before microscope slides and stainless steel coupons were dipped into the solution . Results or Outcomes: The properties of the films were investigated, and contact angle measurements were made to assess hydrophobicity .
Sol-Gel Processing
Scientific Field
Materials Science Summary of Application: Triethoxyphenylsilane is used as a functional monomer in the sol-gel processing . Methods of Application: The specific methods of application in sol-gel processing are not provided in the sources. Results or Outcomes: The outcomes of these processes are not specified in the sources.
Precious Metal-Catalyzed Hydrosilylation Reactions
Scientific Field
Organometallic Chemistry Summary of Application: Triethoxyphenylsilane is used in precious metal-catalyzed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces . Methods of Application: The specific methods of application in precious metal-catalyzed hydrosilylation reactions are not provided in the sources. Results or Outcomes: The outcomes of these reactions are not specified in the sources.
Fluoride Varnish
Scientific Field
Dental Science Summary of Application: Compounds based on Triethoxyphenylsilane might be used in fluoride varnish . Methods of Application: The specific methods of application in fluoride varnish are not provided in the sources. Results or Outcomes: The outcomes of these processes are not specified in the sources.
Reduction of Amides
Scientific Field
Organic Chemistry Summary of Application: Triethoxyphenylsilane can be used as a reducing agent in the reduction of amides . Methods of Application: The specific methods of application in the reduction of amides are not provided in the sources. Results or Outcomes: The outcomes of these reactions are not specified in the sources.
Reduction of Carbonyl Compounds
Scientific Field
Organic Chemistry Summary of Application: Triethoxyphenylsilane can be used in the reduction of carbonyl compounds in the presence of cobalt (II) chloride as a catalyst . Methods of Application: The specific methods of application in the reduction of carbonyl compounds are not provided in the sources. Results or Outcomes: The outcomes of these reactions are not specified in the sources.
Cu-Catalyzed Reductive Hydroxymethylation of Styrenes
Scientific Field
Organic Chemistry Summary of Application: Triethoxyphenylsilane can be used in Cu-catalyzed reductive hydroxymethylation of styrenes . Methods of Application: The specific methods of application in Cu-catalyzed reductive hydroxymethylation of styrenes are not provided in the sources. Results or Outcomes: The outcomes of these reactions are not specified in the sources.
Rh-Catalyzed Hydrodediazoniation
Scientific Field
Organic Chemistry Summary of Application: Triethoxyphenylsilane can be used in Rh-catalyzed hydrodediazoniation . Methods of Application: The specific methods of application in Rh-catalyzed hydrodediazoniation are not provided in the sources. Results or Outcomes: The outcomes of these reactions are not specified in the sources.
Safety And Hazards
Triethoxyphenylsilane is classified as a flammable liquid and vapor. It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and getting medical advice/attention if you feel unwell .
Propiedades
IUPAC Name |
triethoxy(phenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVQKRGIASEUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124741-08-8 | |
| Record name | Benzene, (triethoxysilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124741-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044462 | |
| Record name | Triethoxy(phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, (triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenyltriethoxysilane | |
CAS RN |
780-69-8 | |
| Record name | Phenyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=780-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyltriethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxy(phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(phenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI310T2X15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




